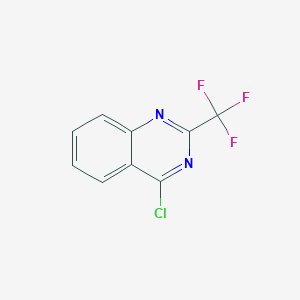

4-Chloro-2-(trifluoromethyl)quinazoline

Vue d'ensemble

Description

4-Chloro-2-(trifluoromethyl)quinazoline is a heterocyclic compound with the molecular formula C9H4ClF3N2. It is part of the quinazoline family, which is known for its diverse biological activities. This compound is characterized by the presence of a chloro group at the 4th position and a trifluoromethyl group at the 2nd position on the quinazoline ring .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(trifluoromethyl)quinazoline typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor under controlled conditions. The reaction is carried out in a nonchlorinated organic solvent, inert towards isocyanates, at temperatures ranging from 20°C to 60°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the final compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 4-Chloro-2-(trifluoromethyl)quinazoline is , with a molecular weight of approximately 233.6 g/mol. The compound features a chloro group at the 4-position and a trifluoromethyl group at the 2-position, contributing to its unique chemical reactivity and biological interactions.

Anticancer Applications

Mechanism of Action

Quinazoline derivatives, including this compound, have been extensively studied for their anticancer properties. These compounds often act as inhibitors of key protein kinases involved in cancer cell proliferation:

- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR can lead to reduced tumor growth and metastasis.

- Vascular Endothelial Growth Factor Receptor (VEGFR) : Targeting VEGFR can disrupt angiogenesis, which is crucial for tumor survival.

Case Studies

Several studies have demonstrated the efficacy of quinazoline derivatives against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast) | 2.49 | EGFR inhibition |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | A549 (lung) | 0.096 | Dual EGFR/HER2 inhibition |

| Various quinazolines | Pancreatic cancer | <10 | PI3K inhibition |

These findings indicate that modifications to the quinazoline structure can enhance anticancer activity, making this class of compounds promising candidates for further development.

Antimicrobial and Anti-inflammatory Properties

Research has also explored the antimicrobial properties of quinazolines. For instance, certain derivatives have shown activity against bacterial strains and fungi. The anti-inflammatory potential of these compounds has been highlighted in studies where they were tested against inflammatory markers in vitro.

Synthesis and Industrial Applications

This compound serves as an important intermediate in organic synthesis:

- Dyes and Pigments : Its ability to undergo electrophilic substitution reactions makes it suitable for producing azo dyes.

- Agrochemicals : The compound's stability and reactivity allow it to be used in the formulation of herbicides and insecticides.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including:

- Chlorination : Introducing the chloro group at the 4-position.

- Trifluoromethylation : Adding the trifluoromethyl group using reagents such as trifluoromethyl iodide.

Mécanisme D'action

The mechanism of action of 4-Chloro-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets, leading to various biological effects. For instance, it has been shown to inhibit beta-hematin formation, which is crucial in the development of antimalarial drugs .

Comparaison Avec Des Composés Similaires

Quinazolinone Derivatives: These compounds share the quinazoline core structure but differ in their functional groups.

4-Chloro-2,8-bis(trifluoromethyl)quinoline: This compound has a similar structure but with an additional trifluoromethyl group, leading to different chemical and biological properties.

Uniqueness: 4-Chloro-2-(trifluoromethyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry .

Activité Biologique

4-Chloro-2-(trifluoromethyl)quinazoline is a member of the quinazoline family, which is renowned for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential applications in cancer therapy and other therapeutic areas. The presence of the trifluoromethyl group enhances its biological activity, making it a subject of extensive research.

Chemical Structure and Properties

The chemical structure of this compound features a chloro group and a trifluoromethyl group, which contribute to its unique properties. The trifluoromethyl group is known to increase lipophilicity and improve binding affinity to biological targets, enhancing the compound's pharmacological profile.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound has been shown to inhibit beta-hematin formation, which is crucial for the development of antimalarial drugs. Additionally, it exhibits significant cytotoxic effects against various cancer cell lines by interfering with cell proliferation pathways .

Anticancer Activity

Numerous studies have explored the anticancer potential of this compound:

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines, including HepG2 (liver), MGC-803 (stomach), and A549 (lung). The IC50 values for these studies ranged from 2.44 to 9.43 μM, indicating potent antiproliferative activity .

- Mechanistic Insights : The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth. For instance, it has been found to inhibit tubulin polymerization and disrupt microtubule dynamics, which are essential for cell division .

Antimalarial Activity

Recent investigations have also highlighted the antimalarial properties of this compound:

- Inhibition of Heme Crystallization : In vitro assays have shown that this compound can inhibit heme crystallization, which is critical in malaria parasite survival. The selectivity index against chloroquine-resistant strains indicates its potential as a viable alternative in malaria treatment .

Structure-Activity Relationship (SAR)

The trifluoromethyl moiety significantly enhances the biological activity of quinazoline derivatives by improving hydrophobic interactions with target receptors. This modification increases binding affinity and facilitates cellular uptake, ultimately leading to enhanced therapeutic efficacy .

Case Studies and Research Findings

- Antitumor Activity : A study demonstrated that derivatives of quinazoline, including this compound, showed promising results as inhibitors of epidermal growth factor receptor (EGFR) pathways. These compounds exhibited low micromolar efficacy against resistant cancer cell lines .

- Antimalarial Efficacy : Another research highlighted the synthesis of quinazoline-chalcone hybrids that included this compound. These hybrids showed enhanced potency against both chloroquine-sensitive and resistant strains of Plasmodium falciparum with significant cytotoxicity against human liver cells .

Data Table: Biological Activity Summary

| Activity Type | Target | IC50 (μM) | Remarks |

|---|---|---|---|

| Anticancer | HepG2 (Liver) | 2.44 | Significant cytotoxicity |

| Anticancer | MGC-803 (Stomach) | 9.43 | Effective against gastric cancer |

| Anticancer | A549 (Lung) | Variable | Potent against lung cancer |

| Antimalarial | CQ-sensitive P. falciparum | Variable | Inhibits heme crystallization |

| Antimalarial | CQ-resistant P. falciparum | Variable | Shows potential as an alternative drug |

Propriétés

IUPAC Name |

4-chloro-2-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2/c10-7-5-3-1-2-4-6(5)14-8(15-7)9(11,12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJSNOYNVQOJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363078 | |

| Record name | 4-chloro-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52353-35-2 | |

| Record name | 4-chloro-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(trifluoromethyl)quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.